N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is a benzamide derivative characterized by a central phenyl ring substituted with a 4-chloro group and a 2-(2-chlorobenzoyl) moiety. The 3-methoxybenzamide group is attached to the nitrogen atom of the central phenyl ring.
Synthetic routes for analogous benzamides often involve coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-27-15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNVBUVCLPNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis-Cyclization Approach
A widely cited method involves the hydrolysis of 2-aryl-4-(Z)-(chloromethylidene)-4H-3,1-benzoxazines (1) to form N-[2-(2-chloroacetyl)phenyl]benzamide intermediates (2), followed by cyclization.
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Hydrolysis Step :
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Conditions : 10% aqueous HCl in tetrahydrofuran (THF) at 0°C.
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Mechanism : Acid-mediated cleavage of the benzoxazine ring generates the chloroacetyl intermediate. For example, 1a (1.1 g, 4.4 mmol) hydrolyzes to 2a in 94% yield.
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Key Insight : Low-temperature conditions prevent undesired side reactions, such as premature cyclization.
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Cyclization and Deprotection :
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Reagents : Triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O) at room temperature, followed by trifluoroacetic acid (TFA) deprotection.
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Advantage : Boc protection minimizes self-condensation of intermediates, enhancing reaction efficiency.
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Acyl Chloride-Mediated Coupling
This method prioritizes the formation of the 2-chlorobenzoyl moiety via acyl chloride intermediates:
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Acyl Chloride Synthesis :
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Reagents : Thionyl chloride (SOCl₂) converts 2-chlorobenzoic acid to 2-chlorobenzoyl chloride.
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Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
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Amide Coupling :
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Methoxybenzamide Introduction :
Industrial-Scale Nitration-Reduction Sequence
Adapted from large-scale syntheses of analogous compounds:
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Nitration of Dimethyl Terephthalate :
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Reduction to Amine :
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Bromination and Esterification :
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Reagents : N-Bromosuccinimide (NBS) in THF at 0–5°C.
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Purpose : Introduces bromine at the 5-position, later replaced by methoxybenzamide.
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Optimization Strategies and Comparative Analysis
Reaction Condition Optimization
Critical Intermediate Characterization
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N-[2-(2-Chloroacetyl)phenyl]benzamide (2a) :
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3-Methoxybenzoyl Chloride :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is in cancer therapy. Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity by inhibiting key pathways involved in tumor growth.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For instance, derivatives have shown potential as inhibitors of cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers .
Antiviral Activity
Research has also explored the antiviral potential of this compound class. Certain derivatives have been tested against a range of viruses, demonstrating activity that could be harnessed for therapeutic purposes.
- Case Study : In a study focused on benzotriazole derivatives, compounds similar to this compound showed efficacy against RNA viruses, suggesting a broader application in antiviral drug development .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro groups | Enhance lipophilicity and bioavailability |
| Methoxy substituent | Modulates receptor interactions |
| Benzamide core | Critical for binding affinity |
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide and related benzamide derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The dual chloro groups in the target compound increase lipophilicity compared to analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has a single chloro and methyl group. This property may enhance membrane permeability but reduce aqueous solubility .
- The trifluoromethoxy group in 2-chloro-N-[[[4-trifluoromethoxy]phenyl]carbamoyl]benzamide further elevates lipophilicity, making it suitable for pesticidal applications .
Hydrogen-Bonding Potential: The 3-methoxy group in the target compound acts as a hydrogen-bond acceptor, similar to the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide. This feature is critical for interactions with biological targets or metal ions in fluorescence applications . In contrast, the amino group in N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide serves as both a hydrogen-bond donor and acceptor, broadening its interaction capabilities .
The benzoyl moiety in the target compound may delocalize electron density, affecting reactivity and binding affinity .
Biological and Industrial Applications :
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is a synthetic compound belonging to the benzamide class, which has demonstrated significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth. This inhibition is crucial for its antitumor effects.
- Sigma Receptor Modulation : By selectively binding to sigma receptors, the compound may influence various intracellular signaling pathways associated with cell survival and apoptosis.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate the NLRP3 inflammasome pathway, which plays a role in various chronic diseases.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Liver (HUH7) | 5.0 | Significant growth inhibition |
| Breast (MCF7) | 6.5 | Significant growth inhibition |
| Colon (HCT-116) | 8.0 | Moderate growth inhibition |
| Gastric (KATO-3) | 7.5 | Significant growth inhibition |
| Endometrial (MFE-296) | 9.0 | Moderate growth inhibition |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, making it a candidate for further development in cancer therapy .
Antiplasmodial Activity
In addition to its anticancer properties, this compound has shown moderate antiplasmodial activity against Plasmodium falciparum, with an EC50 value of 1.34 µM. This suggests potential applications in malaria treatment and warrants further investigation into its efficacy and mechanism of action against malaria parasites.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity Studies : A series of derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability, with a clear structure-activity relationship observed among the derivatives tested .
- Mechanistic Insights : Research indicates that the compound's mechanism involves both direct enzyme inhibition and modulation of cell signaling pathways related to apoptosis and inflammation, suggesting a multifaceted approach to its therapeutic potential.
- Potential for Combination Therapy : Given its diverse mechanisms of action, there is potential for this compound to be used in combination with other therapeutic agents to enhance anticancer efficacy or reduce resistance in cancer treatment protocols .
Q & A
Q. What are the optimal synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via amide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate the reaction between carboxylic acid derivatives and amines under low-temperature conditions (-50°C) to minimize side reactions and improve yield . Key steps include:
- Activation of the carboxyl group with DCC/HOBt.
- Nucleophilic attack by the amine (e.g., 4-chloroaniline derivatives).
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy at δ ~3.8 ppm) .
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .
Q. How do pH and temperature affect the fluorescence properties of this compound?
Methodological Answer: Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., amide or methoxy) affects electronic transitions. Elevated temperatures (>40°C) reduce intensity due to thermal quenching .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to simulate interactions with target receptors (e.g., dopamine D3 or mGlu7). Substituents like chlorobenzoyl groups enhance hydrophobic interactions .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (Cl) improve binding affinity .
Example Workflow:
Generate 3D structure (e.g., using Gaussian).
Dock into receptor active site (e.g., PDB: 4U14).
Validate with in vitro assays (e.g., IC50 measurements).
Q. What challenges arise in X-ray crystallography for determining this compound’s structure?
Methodological Answer:
- Crystal Growth : Requires slow evaporation in polar solvents (e.g., DMSO/water mixtures).
- Twinned Data : Use SHELXL for refinement, applying TWIN/BASF commands to handle overlapping reflections .
- Hydrogen Bonding : Graph set analysis (WinGX) identifies motifs (e.g., R₂²(8) for amide dimer interactions) .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. What methodologies are effective for HPLC purity analysis of this compound?
Methodological Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
- Detection : UV at 254 nm; LOD = 0.269 mg/L, LOQ = 0.898 mg/L .
Q. How can derivatives be designed to improve CNS penetration or receptor selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute 3-methoxy with trifluoromethoxy to enhance lipophilicity (logP >3) .
- Prodrug Strategies : Introduce ester groups (e.g., cyclopropoxymethyl) for improved blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
